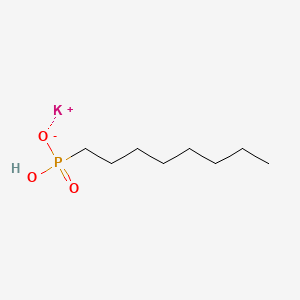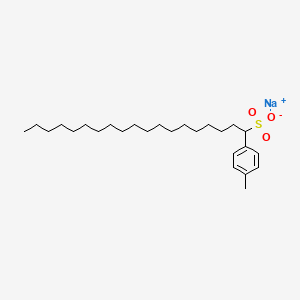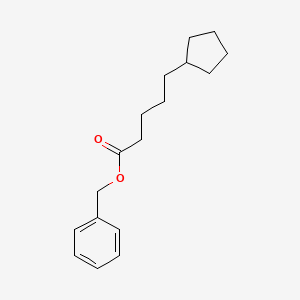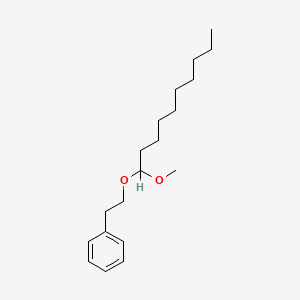
(2-((1-Methoxydecyl)oxy)ethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((1-Methoxydecyl)oxy)ethyl)benzene: is an organic compound that features a benzene ring substituted with a (2-((1-methoxydecyl)oxy)ethyl) group. This compound is part of a broader class of chemicals known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-((1-Methoxydecyl)oxy)ethyl)benzene typically involves the reaction of benzene with a suitable alkylating agent. One possible route could be the etherification of benzene with (2-((1-methoxydecyl)oxy)ethyl) chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction conditions would likely include an inert atmosphere and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale etherification reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2-((1-Methoxydecyl)oxy)ethyl)benzene can undergo oxidation reactions, potentially forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions might yield the corresponding alkane derivatives.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in organic synthesis.
- Potential precursor for more complex molecules.
Biology:
- May be studied for its interactions with biological molecules.
- Potential use in drug discovery and development.
Medicine:
- Could be explored for pharmacological properties.
- Possible applications in the development of therapeutic agents.
Industry:
- Utilized in the manufacture of specialty chemicals.
- Potential applications in materials science and polymer production.
Mecanismo De Acción
(2-((1-Methoxydecyl)oxy)ethyl)benzene: can be compared with other alkylated benzene derivatives, such as ethylbenzene, propylbenzene, and butylbenzene.
Uniqueness: The presence of the (2-((1-methoxydecyl)oxy)ethyl) group imparts unique chemical and physical properties, potentially influencing its reactivity and applications.
Comparación Con Compuestos Similares
- Ethylbenzene
- Propylbenzene
- Butylbenzene
- (2-((1-Methoxyethyl)oxy)ethyl)benzene
Propiedades
Número CAS |
93894-22-5 |
|---|---|
Fórmula molecular |
C19H32O2 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
2-(1-methoxydecoxy)ethylbenzene |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-12-15-19(20-2)21-17-16-18-13-10-9-11-14-18/h9-11,13-14,19H,3-8,12,15-17H2,1-2H3 |
Clave InChI |
XLUFTQHSDFJRJC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(OC)OCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


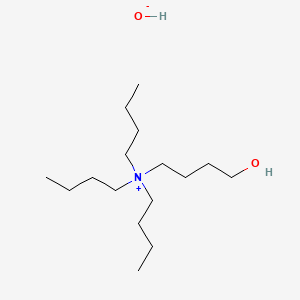

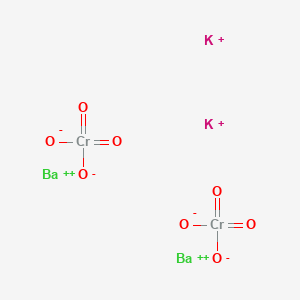
![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)
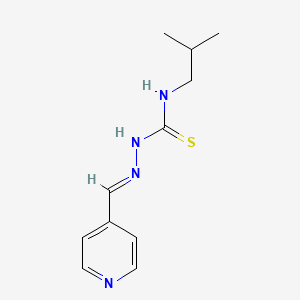
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)

